molecular formula C14H15N B3022910 1-(3-Methylphenyl)-1-phenylmethanamine CAS No. 55095-20-0

1-(3-Methylphenyl)-1-phenylmethanamine

Cat. No.: B3022910
CAS No.: 55095-20-0
M. Wt: 197.27 g/mol
InChI Key: OLWWNHQOJUELFD-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-1-phenylmethanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a phenyl group and a 3-methylphenyl group attached to a central methanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-1-phenylmethanamine can be achieved through several methods. One common approach involves the reductive amination of 3-methylacetophenone with aniline. The reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the reaction rate and selectivity. Additionally, green chemistry approaches, such as the use of biocatalysts and environmentally friendly solvents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-1-phenylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Methylphenyl)-1-phenylmethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and uptake. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methylphenyl)-1-phenylmethanamine is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-methylphenyl)-phenylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10,14H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWWNHQOJUELFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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